molecular formula C9H10F3N3 B15203981 Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)- CAS No. 402-38-0

Triazene, 3,3-dimethyl-1-(m-(trifluoromethyl)phenyl)-

Cat. No.: B15203981
CAS No.: 402-38-0
M. Wt: 217.19 g/mol
InChI Key: LYDULXUBCSVHIU-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is a chemical compound with the molecular formula C9H10F3N3 It is known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, and a triazene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene typically involves the reaction of 3-(trifluoromethyl)aniline with dimethylamine and nitrous acid. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired triazene compound. The process can be summarized as follows:

    Starting Materials: 3-(trifluoromethyl)aniline, dimethylamine, nitrous acid.

    Reaction Conditions: Controlled temperature (usually around 0-5°C) and pH.

    Procedure: The aniline derivative is diazotized using nitrous acid, followed by the addition of dimethylamine to form the triazene compound.

Industrial Production Methods

Industrial production of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the triazene group into amines.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of triazene derivatives.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, especially in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The triazene group can undergo cleavage to release nitrogen gas, which can drive further chemical transformations. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-phenyltriazene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.

    3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole:

Uniqueness

3,3-Dimethyl-1-[3-(trifluoromethyl)phenyl]triazene is unique due to the presence of both the trifluoromethyl and triazene groups. This combination imparts distinctive chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

402-38-0

Molecular Formula

C9H10F3N3

Molecular Weight

217.19 g/mol

IUPAC Name

N-methyl-N-[[3-(trifluoromethyl)phenyl]diazenyl]methanamine

InChI

InChI=1S/C9H10F3N3/c1-15(2)14-13-8-5-3-4-7(6-8)9(10,11)12/h3-6H,1-2H3

InChI Key

LYDULXUBCSVHIU-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=CC(=C1)C(F)(F)F

Origin of Product

United States

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